Formoterol-D6 (Major)

Beschreibung

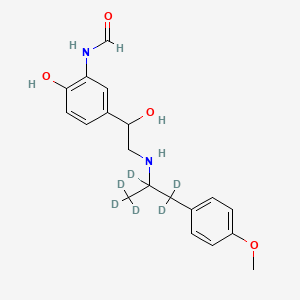

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-CNHGSDQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661986 | |

| Record name | N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-45-2 | |

| Record name | N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Formoterol-D6 (Major): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Formoterol is a potent, long-acting β2-adrenergic receptor agonist with a rapid onset of action, widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Stable isotope-labeled internal standards are crucial for the accurate quantification of drugs in biological matrices, mitigating matrix effects and improving the reliability of analytical methods. This technical guide provides a comprehensive overview of Formoterol-D6, a deuterated analog of Formoterol, designed for researchers, scientists, and drug development professionals. This document delves into the core chemical properties of Formoterol-D6, its synthesis, and its application as an internal standard in bioanalytical assays, with a focus on the underlying scientific principles and field-proven insights.

Physicochemical Properties of Formoterol-D6

Formoterol-D6 is a synthetic, isotopically labeled version of Formoterol where six hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the parent compound, which is the basis for its use as an internal standard in mass spectrometry-based assays.

Table 1: Core Chemical and Physical Properties of Formoterol-D6

| Property | Value | Source(s) |

| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-3-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]phenyl]formamide | [3] |

| Chemical Formula | C₁₉H₁₈D₆N₂O₄ | [4] |

| Molecular Weight | 350.44 g/mol | [3] |

| Exact Mass | 350.21126773 Da | [3] |

| Appearance | Beige solid | [5] |

| Purity (by HPLC) | >95% | [6] |

| Isotopic Purity | >98% atom D | [5] |

| Solubility | Slightly soluble in DMSO and Methanol.[7] Formoterol fumarate dihydrate is slightly soluble in water.[8] | [7][8] |

| Storage Conditions | Recommended long-term storage at -20°C.[6] Stable for shipment at room temperature.[9] | [6][9] |

Formoterol-D6 is typically available as a mixture of diastereomers and often supplied as the fumarate salt for improved stability and handling.

Table 2: Properties of Formoterol-D6 Fumarate

| Property | Value | Source(s) |

| Chemical Formula | C₄₂H₄₀D₁₂N₄O₁₂ | [10] |

| Molecular Weight | 816.96 g/mol | [10] |

Synthesis and Isotopic Labeling

While specific, detailed synthetic pathways for Formoterol-D6 are not extensively published in peer-reviewed literature, the general synthesis of Formoterol is well-documented and provides a basis for understanding the introduction of deuterium labels.[11][12][] The synthesis of Formoterol typically involves several key steps, including the formation of a bromoketone intermediate, followed by a nucleophilic substitution with an appropriate amine.[11]

Deuterium atoms are strategically introduced into the molecule at positions that are metabolically stable to prevent in-vivo exchange. For Formoterol-D6, the labeling is on the methoxy-phenyl-propan-amine side chain. The synthesis would likely involve the use of deuterated starting materials or reagents during the construction of this side chain.

Caption: Generalized synthetic workflow for Formoterol-D6 Fumarate.

Application in Bioanalytical Methods: A Self-Validating System

The primary application of Formoterol-D6 is as an internal standard (IS) in quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-extraction of the analyte and its stable isotope-labeled counterpart from a biological matrix ensures that any variability during sample preparation, such as extraction efficiency and matrix effects, affects both compounds equally. This co-elution and co-detection create a self-validating system, leading to highly accurate and precise quantification.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard technique for quantitative analysis. By adding a known amount of the isotopically labeled standard (Formoterol-D6) to an unknown sample containing the analyte (Formoterol), the ratio of the two compounds can be precisely measured by mass spectrometry. Since the chemical and physical properties of the analyte and the IS are nearly identical, they behave similarly during sample processing and chromatographic separation.

Caption: Workflow for quantitative analysis using Formoterol-D6 as an internal standard.

Experimental Protocol: Quantification of Formoterol in Human Plasma/Serum

The following is a representative, detailed protocol for the quantification of Formoterol in human plasma or serum using Formoterol-D6 as an internal standard. This protocol is based on established methodologies and best practices in the field.[7][14][15]

Step 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Formoterol and Formoterol-D6 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Formoterol stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Formoterol-D6 stock solution with methanol to a suitable concentration (e.g., 10 ng/mL).

Step 2: Sample Preparation (Solid-Phase Extraction)

-

Sample Aliquoting: To 500 µL of human plasma (calibration standards, QCs, or unknown samples) in a polypropylene tube, add 25 µL of the Formoterol-D6 internal standard working solution.

-

Pre-treatment: Add 500 µL of 4% phosphoric acid in water and vortex to mix.

-

SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Step 3: LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation from endogenous matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Representative MRM Transitions for Formoterol and Formoterol-D6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Source(s) |

| Formoterol | 345.2 | 149.1 | Quantifier | [15] |

| Formoterol | 345.2 | 121.1 | Qualifier | [15] |

| Formoterol-D6 | 350.8 | 154.8 | Internal Standard | [15] |

Step 4: Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of Formoterol and Formoterol-D6.

-

Calculate the peak area ratio of Formoterol to Formoterol-D6.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Formoterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Fate and the Deuterium Isotope Effect

The metabolism of Formoterol in humans is primarily through direct glucuronidation at the phenolic hydroxyl groups and O-demethylation followed by glucuronidation.[] The introduction of deuterium atoms can influence the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions that involve the cleavage of this bond can proceed at a slower rate.[16][17]

Caption: Major metabolic pathways of Formoterol.

Conclusion

Formoterol-D6 is an indispensable tool for the accurate and precise quantification of Formoterol in biological matrices. Its physicochemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for isotope dilution mass spectrometry. This guide has provided a comprehensive overview of the chemical properties, synthesis, and application of Formoterol-D6, including a detailed experimental protocol for its use in bioanalytical methods. Understanding the principles behind its use and the potential influence of isotopic labeling on its metabolic fate is crucial for its effective implementation in research and drug development.

References

-

Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed. [Link]

- Formoterol process.

-

Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org. [Link]

-

Formoterol-D6. PubChem. [Link]

-

An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]

-

Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. MDPI. [Link]

- Process for preparing formoterol and related compounds.

- New process for preparing formoterol and related compounds.

-

Formoterol fumarate dihydrate. Fermion. [Link]

-

Method of Test for Veterinary Drug Residues in Foods- Test of Multiresidue Analysis of β-Agonists. Taiwan Food and Drug Administration. [Link]

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. SAGE Journals. [Link]

-

Chemistry Review(s). accessdata.fda.gov. [Link]

-

Formoterol. An update of its pharmacological properties and therapeutic efficacy in the management of asthma. PubMed. [Link]

-

Metabolic Stability Assays. Merck Millipore. [Link]

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. [Link]

-

Formoterol-D6 (major) Fumarate. ESS. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link]

-

In vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Comparison of formoterol and terbutaline for as-needed treatment of asthma: a randomised trial. PubMed. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature. [Link]

-

Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar. [Link]

Sources

- 1. Formoterol-D6 Fumarate | SynZeal [synzeal.com]

- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Formoterol-D6 | C19H24N2O4 | CID 123133961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic Stability Assays [merckmillipore.com]

- 5. esschemco.com [esschemco.com]

- 6. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]

- 7. ijrar.org [ijrar.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. esschemco.com [esschemco.com]

- 10. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]

- 11. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]

- 12. EP0550612B1 - New process for preparing formoterol and related compounds - Google Patents [patents.google.com]

- 14. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. nuvisan.com [nuvisan.com]

Introduction: The Role of Formoterol-D6 in Modern Bioanalysis

An In-Depth Technical Guide to the Synthesis and Purification of Formoterol-D6 (Major)

Formoterol is a potent, long-acting β2-adrenoceptor agonist used clinically as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetics and metabolism studies, the quantitative analysis of active pharmaceutical ingredients (APIs) in biological matrices is paramount. This necessitates the use of highly reliable internal standards for techniques like liquid chromatography-mass spectrometry (LC-MS).

Formoterol-D6 is the deuterium-labeled analogue of formoterol, engineered to serve as an ideal stable isotope-labeled (SIL) internal standard.[2][3] By replacing six hydrogen atoms with deuterium on the methoxyphenylpropan-2-yl moiety, the molecule's mass is increased without significantly altering its chemical properties, such as polarity or ionization efficiency.[4][5] This mass shift allows for its clear differentiation from the unlabeled analyte by the mass spectrometer, while its near-identical chromatographic behavior ensures it accurately tracks the analyte through sample extraction, cleanup, and analysis, correcting for matrix effects and variability.[6][7]

This guide provides a comprehensive, in-depth overview of the chemical synthesis and rigorous purification of Formoterol-D6. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to ensure the production of a high-purity standard suitable for the most sensitive bioanalytical assays.

Part 1: Synthetic Strategy & Core Principles

The successful synthesis of a high-quality deuterated standard is a game of precision. The strategy must ensure regioselective incorporation of the isotopic label, maintain stereochemical integrity where necessary, and culminate in a product of exceptional purity.

Rationale for Deuteration and Retrosynthetic Analysis

The primary goal for synthesizing Formoterol-D6 is to create a mass-shifted internal standard. The "D6" designation refers to the six deuterium atoms located on the isopropyl group and the adjacent methylene group, a region not typically susceptible to metabolic cleavage in this part of the molecule, ensuring the label's stability during biological processing.[5]

Our retrosynthetic strategy deconstructs Formoterol-D6 into key building blocks. The most critical disconnection is at the secondary amine bond, identifying two primary precursors: a protected, electrophilic phenylethanolamine backbone and a deuterated nucleophilic amine.

This leads to the identification of our key starting materials:

-

An Electrophilic Synthon: A protected 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-one. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, while the nitro group is a precursor to the formamide moiety.

-

The Deuterated Building Block: 1-(4-methoxyphenyl)propan-2-amine-d6. This commercially available or custom-synthesized reagent is the source of the isotopic label.

Stereochemical Considerations

Formoterol possesses two chiral centers, leading to four possible stereoisomers.[1] The most active enantiomer is (R,R)-formoterol, also known as arformoterol.[1] While enantioselective synthesis is crucial for the API, for an internal standard, a racemic mixture of the (R,R) and (S,S) enantiomers is often sufficient and more cost-effective, provided it is diastereomerically pure. This guide focuses on the synthesis of this racemic mixture, with purification steps designed to remove diastereomeric impurities.

Overall Synthetic Workflow

The forward synthesis is a multi-step process designed for scalability and control at each stage. The workflow emphasizes purification of intermediates to ensure the final product meets stringent quality criteria.

Caption: High-level workflow for Formoterol-D6 synthesis and purification.

Part 2: Step-by-Step Synthesis Protocol

This section details the experimental procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1 & 2: Synthesis of Protected Amino Alcohol Intermediate

This two-step, one-pot procedure involves the initial coupling of the deuterated amine with the bromoketone, followed by in-situ reduction of the resulting ketone to the more stable amino alcohol.

-

Rationale: Direct reduction of the ketone after the substitution reaction prevents potential side reactions and simplifies the workflow. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, which will not affect the nitro or benzyl protecting groups.

-

Protocol:

-

To a solution of 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-one (1.0 eq) in a suitable solvent like acetonitrile, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Add 1-(4-methoxyphenyl)propan-2-amine-d6 (1.2 eq) dropwise at room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0-5 °C in an ice bath.

-

Add methanol to the mixture, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.5 eq), maintaining the temperature below 10 °C.

-

Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

-

Step 3: Reduction of the Nitro Group

The aromatic nitro group is reduced to a primary amine, a necessary precursor for the final formylation step.

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[8] It is preferred over metal/acid reductions (e.g., Sn/HCl) which can require more complex workups.[8]

-

Protocol:

-

Dissolve the crude amino alcohol from the previous step in ethanol or methanol.

-

Transfer the solution to a hydrogenation vessel. Add 10% Pd/C catalyst (5-10% w/w).

-

Pressurize the vessel with hydrogen gas (e.g., 40-50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Carefully vent the vessel and purge with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.

-

Step 4: Selective N-Formylation

The newly formed aromatic amine is selectively formylated to install the required formamide group.

-

Rationale: Using a mixed anhydride of formic acid and acetic anhydride, generated in situ, is an effective method for formylation.[8] The reaction conditions are controlled to favor formylation of the more nucleophilic aromatic amine over the secondary aliphatic amine.

-

Protocol:

-

Prepare a formylating mixture by slowly adding formic acid (1.5 eq) to acetic anhydride (1.5 eq) at 0 °C and stirring for 15-20 minutes.

-

Dissolve the crude diamine intermediate in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C and slowly add the pre-formed formylating mixture.

-

Allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor by LC-MS.

-

Upon completion, quench with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude N-benzylated Formoterol-D6.

-

Step 5: Debenzylation to Yield Formoterol-D6 Base

The final step in the synthesis of the free base is the removal of the benzyl protecting group.

-

Rationale: Hydrogenolysis is the standard method for removing benzyl ethers. The same Pd/C catalyst used for the nitro reduction can be employed here.[8]

-

Protocol:

-

Dissolve the crude product from Step 4 in ethanol.

-

Add 10% Pd/C catalyst (5-10% w/w) and hydrogenate under 45-50 psi of H₂ until reaction completion (monitored by LC-MS showing disappearance of starting material).

-

Filter the reaction mixture through Celite® to remove the catalyst.

-

Evaporate the solvent to yield the crude Formoterol-D6 free base, typically as a thick oil or amorphous solid.

-

Part 3: Purification & Isolation Strategy

For a SIL internal standard, purity is not a suggestion; it is a prerequisite. Both chemical and isotopic purity must be exceptionally high to prevent analytical interference. The purification strategy is therefore as critical as the synthesis itself.

Caption: A multi-step purification workflow ensures final product quality.

Protocol 1: Chromatographic Purification of the Free Base

Initial purification of the crude base is performed using column chromatography to remove residual reagents and non-polar byproducts.

-

Rationale: Flash chromatography is a rapid and effective method for bulk purification before the final, high-purity crystallization step.

-

Methodology:

-

Adsorb the crude Formoterol-D6 base onto a small amount of silica gel.

-

Load the adsorbed material onto a pre-packed silica gel column.

-

Elute the column with a gradient mobile phase, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM).

-

Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified Formoterol-D6 base.

-

| Parameter | Value / Description | Purpose |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard polarity for separating organic molecules. |

| Mobile Phase | Gradient: 0-10% Methanol in Dichloromethane | Gradually increases polarity to elute the product while leaving impurities behind. |

| Detection | UV at 254 nm (on TLC plates) | Visualization of aromatic compounds. |

Protocol 2: Salt Formation and Recrystallization

Conversion to a salt followed by crystallization is a powerful technique that serves two purposes: it provides a stable, solid final product and it is highly effective at rejecting impurities, including unwanted diastereomers.[9][10] Formoterol fumarate dihydrate is a well-characterized and stable crystalline form.[11][12]

-

Rationale: The fumarate salt has well-defined crystal properties that facilitate purification.[11] The use of a specific solvent system, such as aqueous isopropanol, allows for controlled precipitation and crystal growth, which is key to achieving high diastereomeric and chemical purity.[8][13]

-

Step-by-Step Methodology:

-

Dissolve the purified Formoterol-D6 base (1.0 eq) in a mixture of isopropanol and water (e.g., 85:15 v/v).[8]

-

In a separate flask, dissolve fumaric acid (0.5 eq, as formoterol forms a 2:1 salt) in warm isopropanol.

-

Slowly add the fumaric acid solution to the Formoterol-D6 solution with stirring.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold isopropanol.

-

Recrystallization: For final polishing, dissolve the crystals in a minimal amount of a hot solvent mixture (e.g., acetonitrile or aqueous isopropanol), then allow to cool slowly as before.[13]

-

Filter, wash, and dry the final crystalline product under vacuum at a controlled temperature (e.g., <45°C) to yield Formoterol-D6 fumarate dihydrate.[12]

-

Part 4: Quality Control & Characterization

Final product analysis is non-negotiable. A battery of analytical tests is required to confirm the structure, purity, and isotopic integrity of the Formoterol-D6 standard.[14]

| Analytical Technique | Purpose | Expected Result |

| High-Resolution MS (HRMS) | Confirms molecular formula and isotopic incorporation. | Observed m/z matches the theoretical mass for C₁₉H₁₈D₆N₂O₄ within a narrow mass tolerance (e.g., <5 ppm). |

| ¹H NMR | Confirms chemical structure and position of deuteration. | Spectrum matches that of unlabeled formoterol, but with significant reduction or absence of signals corresponding to the deuterated positions. |

| ²H NMR | Directly confirms the presence and location of deuterium. | Signals appear at chemical shifts corresponding to the labeled positions. |

| RP-HPLC (UV) | Determines chemical purity. | Purity >98% by peak area.[15] |

| Chiral HPLC | Determines stereoisomeric purity/ratio.[16] | For a racemic standard, shows two peaks of approximately equal area for the (R,R) and (S,S) enantiomers. |

| Karl Fischer Titration | Quantifies water content for the dihydrate form. | Water content should be consistent with the theoretical value for the dihydrate salt. |

Conclusion

The synthesis and purification of Formoterol-D6 is a precise and multi-faceted process that demands careful execution and rigorous quality control. By following a well-designed synthetic route using a deuterated building block and employing a robust, multi-step purification strategy centered on chromatography and crystallization, it is possible to produce a stable isotope-labeled internal standard of high chemical, stereoisomeric, and isotopic purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently produce and validate Formoterol-D6, an indispensable tool for accurate and reliable bioanalysis in modern drug development.

References

-

Wuyts, B., De Schutter, I., van den Hauwe, K., Wauters, A., & van der Veken, P. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

-

National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc.[Link]

-

ResearchGate. (n.d.). Asymmetric formal synthesis of (-)-formoterol and (-)-tamsulosin. ResearchGate. [Link]

-

Murase, K., et al. (1998). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. The Journal of Organic Chemistry, 63(22), 7722-7727. [Link]

-

Hendeles, L., & Hart, M. (2007). Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype. Journal of Allergy and Clinical Immunology, 120(5), 1149-1153. [Link]

-

Jarring, K., Larsson, T., Stensland, B., & Ymén, I. (2006). Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate. Journal of pharmaceutical sciences, 95(5), 1144–1161. [Link]

-

Shah, A. K., et al. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 935-941. [Link]

- Google Patents. (1995). Process for the preparation of an optically pure enantiomer of formoterol.

-

Nishiumi, S., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]

-

Unknown Author. (n.d.). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). The chemical structure of formoterol. ResearchGate. [Link]

-

SynZeal. (n.d.). Formoterol-D6 Fumarate. SynZeal. [Link]

-

am Ende, D. J. (2008). From form to function: Crystallization of active pharmaceutical ingredients. Chemical Engineering Progress. [Link]

- Google Patents. (n.d.).

- Google Patents. (1995).

- Google Patents. (n.d.).

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Isotope Science. [Link]

-

Singh, S., et al. (2016). Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Techniqu. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Buteau, K. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(7), 1198-1214. [Link]

- Google Patents. (n.d.). High storage stability inhalable compositions.

-

Al-Ghananeem, A. M., et al. (2018). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. Molecules, 23(11), 2849. [Link]

- Google Patents. (2008). An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts.

- Google P

Sources

- 1. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Formoterol-D6 Fumarate | SynZeal [synzeal.com]

- 6. scispace.com [scispace.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 11. Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RU2079486C1 - Method for synthesis of formoterol or its derivatives - Google Patents [patents.google.com]

- 13. WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. Formoterol-d6 Fumarate | CAS | LGC Standards [lgcstandards.com]

- 16. Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Formoterol-D6 (Major) in Bioanalytical Research

A Senior Application Scientist's Perspective on its Core Utility as an Internal Standard

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pharmaceuticals, the precision and accuracy of bioanalytical data are paramount. This guide provides an in-depth technical overview of Formoterol-D6, focusing on its critical role as a stable isotope-labeled internal standard in modern analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will move beyond simple definitions to explore the scientific rationale, practical application, and validation of methods employing this essential tool.

Foundational Concepts: Formoterol and the Imperative for Internal Standards

The Analyte: Formoterol

Formoterol is a potent, long-acting β2-adrenergic agonist (LABA) used as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves stimulating β2-adrenergic receptors in the smooth muscle of the airways.[3][4] This activation triggers a cascade, increasing intracellular cyclic AMP (cAMP) levels, which leads to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[5][6]

Pharmacokinetic studies reveal that after inhalation, Formoterol is rapidly absorbed, with peak plasma concentrations occurring within minutes.[4][7] However, due to its high potency, the systemic concentrations are typically very low, often in the picogram per milliliter (pg/mL) range.[6][8] This presents a significant challenge for bioanalysis, demanding highly sensitive and specific quantification methods. Formoterol is primarily metabolized in the liver through glucuronidation and O-demethylation, involving multiple cytochrome P450 enzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6).[1][4][9]

The Challenge: Variability in Bioanalysis

Quantitative analysis of drugs like Formoterol in complex biological matrices (e.g., plasma, urine, serum) is fraught with potential for error. Variability can be introduced at multiple stages of the analytical workflow:

-

Sample Preparation: Inconsistent recovery during extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate measurements.[10]

-

Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run.[11]

To ensure data reliability, these variables must be controlled. This is the fundamental purpose of an internal standard (IS).

Formoterol-D6: The Ideal Internal Standard

The most effective internal standard is one that behaves as identically as possible to the analyte throughout the entire analytical process. A stable isotope-labeled (SIL) internal standard, such as Formoterol-D6, is considered the "gold standard" for quantitative LC-MS/MS assays.[11]

Formoterol-D6 is a synthetic version of Formoterol where six hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[12] This subtle modification is the key to its utility.

Caption: Chemical formulas of Formoterol and its deuterated analog, Formoterol-D6.

The Principle of Co-elution and Differential Detection

Because the substitution of hydrogen with deuterium results in a negligible change to the physicochemical properties of the molecule, Formoterol-D6 exhibits nearly identical:

-

Extraction Recovery: It is lost or recovered at the same rate as the native Formoterol during sample cleanup.[10]

-

Chromatographic Retention Time: It co-elutes with Formoterol from the LC column.[13]

-

Ionization Efficiency: It experiences the same degree of ion suppression or enhancement from matrix effects.[14]

However, due to the mass difference of 6 Daltons, the mass spectrometer can easily distinguish between Formoterol and Formoterol-D6.[10] Quantification is therefore based on the ratio of the analyte peak area to the internal standard peak area. Any variations that affect the analyte signal will proportionally affect the internal standard signal, keeping the ratio constant and leading to highly accurate and precise results.[13][15]

Core Research Application: Pharmacokinetic Studies via LC-MS/MS

The primary use of Formoterol-D6 is as an internal standard for the highly sensitive and selective quantification of Formoterol in biological samples to support pharmacokinetic (PK) and bioequivalence (BE) studies.[6][8]

Workflow Overview

The general workflow involves adding a known, fixed amount of Formoterol-D6 to all samples (calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process.[11] This ensures that the IS is present to account for variability throughout all subsequent steps.

Caption: General workflow for quantifying Formoterol using Formoterol-D6.

Key Experimental Parameters

The development of a robust bioanalytical method is a meticulous process. Below are typical parameters for the quantification of Formoterol.

| Parameter | Typical Value / Condition | Rationale |

| Analyte | Formoterol | The drug being quantified. |

| Internal Standard | Formoterol-D6 | Stable isotope-labeled analog for optimal accuracy.[6][16] |

| Biological Matrix | Human Plasma, Urine | Relevant fluids for pharmacokinetic assessment.[6][17] |

| Extraction Method | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Efficiently separates the analyte from matrix interferences.[8] |

| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC) | Provides rapid separation and sharp peak shapes for high sensitivity.[6] |

| Column | Reversed-Phase C18 (e.g., Zorbax sb-Aq, Acquity BEH C18) | Standard for separating moderately polar compounds like Formoterol.[6][18] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Formoterol readily forms a protonated molecule [M+H]+.[6][17] |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Specifically monitors pre-defined parent-to-product ion transitions.[17] |

Mass Spectrometry Transitions

In MRM mode, the mass spectrometer is programmed to isolate the protonated parent ion of the analyte (and IS) and then fragment it, monitoring for a specific, stable product ion. This highly selective process minimizes background noise.

| Compound | Parent Ion (m/z) | Product Ion (m/z) |

| Formoterol | 345.2 | 149.1 / 327.0 |

| Formoterol-D6 | 351.2 | 155.3 |

| Data synthesized from multiple sources.[17][18] |

Step-by-Step Protocol: Quantification of Formoterol in Human Plasma

This protocol is a representative example and must be fully validated according to regulatory guidelines such as those from the FDA or ICH M10 before use in regulated studies.[19][20][21]

Materials and Reagents

-

Formoterol Fumarate reference standard

-

Formoterol-D6 internal standard

-

Blank human plasma (screened for interferences)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Formate

-

Formic Acid

-

tert-Butyl methyl ether (t-BME)

-

Ammonium Hydroxide

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Formoterol and Formoterol-D6 in separate volumetric flasks using methanol.[8]

-

Working Standard Solutions: Prepare serial dilutions of the Formoterol stock solution in 50:50 methanol/water to create a series of working standards for spiking.

-

Internal Standard Spiking Solution (e.g., 1000 pg/mL): Dilute the Formoterol-D6 stock solution with methanol to the desired final concentration.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

-

Spike appropriate volumes of the Formoterol working standard solutions into aliquots of blank human plasma to create a calibration curve covering the expected concentration range (e.g., 0.5 pg/mL to 200 pg/mL).[6][8]

-

Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).

Sample Extraction (Liquid-Liquid Extraction)

-

Aliquot 200 µL of sample (CC, QC, or unknown) into a clean microcentrifuge tube.

-

Add 25 µL of the Formoterol-D6 internal standard spiking solution to every tube (except for "double blank" samples used to check for matrix interference). Vortex briefly.

-

Add 200 µL of 0.1% (v/v) ammonium hydroxide solution. Vortex.

-

Add 2.5 mL of t-BME. Cap and vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile/water). Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis

-

UPLC System: Use a gradient elution with a mobile phase consisting of (A) 10 mM ammonium formate with 0.1% formic acid in water and (B) acetonitrile.

-

Injection: Inject 10 µL of the reconstituted sample.

-

MS/MS Detection: Monitor the MRM transitions for Formoterol and Formoterol-D6 as specified in the table above.

-

Data Processing: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio (Formoterol Area / Formoterol-D6 Area). Plot this ratio against the nominal concentration for the calibration standards to generate a calibration curve. Use the resulting regression equation to determine the concentration of Formoterol in the QC and unknown samples.

Method Validation: The Pillar of Trustworthiness

A bioanalytical method is only useful if it is proven to be reliable. The protocol described must undergo rigorous validation to demonstrate its performance characteristics, adhering to guidelines from regulatory bodies like the FDA.[22][23]

Caption: Key parameters for bioanalytical method validation per regulatory guidelines.

The use of Formoterol-D6 is integral to successfully meeting the stringent acceptance criteria for these validation parameters, particularly for accuracy, precision, and managing the matrix effect.[13]

Conclusion

Formoterol-D6 is not merely a reagent; it is an enabling tool for the generation of high-quality, reliable, and defensible bioanalytical data. Its primary and most critical role in research is to serve as a stable isotope-labeled internal standard for the quantification of Formoterol. By mimicking the analyte's behavior during sample processing and analysis while being distinguishable by mass, it effectively corrects for the inherent variability of complex bioanalytical methods. This allows researchers in pharmacology, drug metabolism, and clinical development to accurately characterize the pharmacokinetic profile of Formoterol, ensuring the safety and efficacy of therapeutic products.

References

-

Formoterol - Wikipedia. Wikipedia.

-

Clinical Profile: Formoterol Fumarate 20mcg/2mL Solution for Inhalation. GlobalRx.

-

Pharmacology of Formoterol (Foradil) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

-

What is the mechanism of Formoterol Fumarate? Patsnap Synapse.

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? BaiJiaHao.

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio.

-

Formoterol Monograph for Professionals. Drugs.com.

-

Formoterol: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.

-

USFDA guidelines for bioanalytical method validation. Slideshare.

-

Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration.

-

Mass Balance and Metabolism of [(3)H]Formoterol in Healthy Men After Combined i.v. And Oral Administration-Mimicking Inhalation. PubMed.

-

M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration.

-

Formoterol | C19H24N2O4 - PubChem. National Institutes of Health.

-

Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration.

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

-

Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org.

-

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Formoterol in Human Plasma. Benchchem.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

-

(PDF) An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate.

-

An Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Oxford Academic.

-

Improved Liquid Chromatography–Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Journal of Chromatographic Science | Oxford Academic.

-

A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: Application to the characterization of the metabolic profile and stability of formoterol in urine. ResearchGate.

-

Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. National Dope Testing Laboratory, India.

-

Formoterol-d6 ((±)Formoterol-d6). MedChemExpress.

-

Formoterol fumarate - accessdata.fda.gov. U.S. Food and Drug Administration.

-

Single-dose pharmacokinetics and safety pharmacodynamics of formoterol delivered by two different dry powder inhalers. PubMed.

-

Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer. PubMed.

-

Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Techniqu. Impactfactor.org.

-

Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing. PubMed.

-

Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Semantic Scholar.

-

Applying a Software-Assisted Analytical Quality-by-Design Approach for the Analysis of Formoterol, Budesonide, and Related Compounds by UPLC-MS. BioPharm International.

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FORMOTEROL FUMARATE AND BUDESONIDE IN PRESSURISED METER DOSE INHALER FORM BY USING RP-HPLC. European Journal of Biomedical and Pharmaceutical Sciences.

-

Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. MDPI.

-

Unique Research for Developing a Full Factorial Design Evaluated Liquid Chromatography Technique for Estimating Budesonide and Formoterol Fumarate Dihydrate in the Presence of Specified and Degradation Impurities in Dry Powder Inhalation. PubMed Central.

Sources

- 1. Formoterol - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 4. medicine.com [medicine.com]

- 5. Articles [globalrx.com]

- 6. ijrar.org [ijrar.org]

- 7. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 11. youtube.com [youtube.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. texilajournal.com [texilajournal.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. dshs-koeln.de [dshs-koeln.de]

- 19. labs.iqvia.com [labs.iqvia.com]

- 20. fda.gov [fda.gov]

- 21. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 23. moh.gov.bw [moh.gov.bw]

The Perfect Impostor: Unraveling the Mechanism of Formoterol-D6 as an Internal Standard in Quantitative Mass Spectrometry

An In-depth Technical Guide

Abstract

The quantification of Formoterol, a potent long-acting beta-2-adrenergic agonist, in biological matrices presents a significant analytical challenge due to its therapeutic administration at very low doses, resulting in picogram-per-milliliter concentrations in systemic circulation.[1] Achieving the accuracy and precision required for pharmacokinetic, bioequivalence, or anti-doping studies necessitates a robust analytical methodology.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Formoterol-D6, a stable isotope-labeled (SIL) analog, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will dissect the core principles of stable isotope dilution, detailing how Formoterol-D6 acts as a near-perfect chemical mimic of the unlabeled analyte. This guide will elucidate its function in correcting for variability across the entire analytical workflow—from sample extraction to mass spectrometric detection—thereby ensuring the integrity and reliability of quantitative data. We will present field-proven experimental protocols, validation insights, and the fundamental causality behind the superior performance of this "perfect impostor" in modern bioanalysis.

Part 1: The Analytical Imperative in Formoterol Quantification

Formoterol is a cornerstone therapy for managing respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic action is achieved at very low inhaled doses, which leads to systemic concentrations in the low pg/mL range (e.g., 0.2-100 pg/mL).[1] This poses a formidable challenge for bioanalytical scientists. The task is not merely to detect the compound but to quantify it with unimpeachable accuracy and reproducibility within complex biological matrices such as human plasma or urine.

These complex matrices are laden with endogenous components (lipids, proteins, salts) that can interfere with the analysis, most notably through a phenomenon known as the "matrix effect" in mass spectrometry. The matrix effect, which causes unpredictable suppression or enhancement of the analyte's signal during ionization, is a primary source of analytical imprecision and inaccuracy.[3] Furthermore, variability can be introduced at every step of the analytical process: inconsistent sample extraction recovery, minor fluctuations in injection volume, and instrument drift. To overcome these hurdles, a simple external calibration is insufficient. The solution lies in employing an internal standard that can navigate the entire analytical journey alongside the analyte, experiencing and, therefore, correcting for the same procedural vicissitudes.

Part 2: The Gold Standard: Mechanism of Stable Isotope Dilution with Formoterol-D6

The ideal internal standard (IS) should be a chemical doppelgänger of the analyte, differing only in a way that makes it distinguishable by the detector.[4] Stable isotope-labeled internal standards, such as Formoterol-D6, are the closest science has come to this ideal. In Formoterol-D6, six hydrogen atoms (H) on the molecule have been replaced with their stable, non-radioactive isotope, deuterium (D or ²H).[5] This substitution is the key to its mechanism.

Core Mechanism: Physicochemical Homology and Mass Differentiation

The replacement of hydrogen with deuterium results in a molecule with virtually identical physicochemical properties to the native Formoterol.[6] Properties such as polarity, pKa, and molecular shape are preserved. This ensures that Formoterol-D6 and Formoterol behave almost identically during:

-

Sample Preparation: They exhibit the same partitioning behavior during liquid-liquid extraction (LLE) or the same binding and elution characteristics during solid-phase extraction (SPE). If a portion of the analyte is lost during a preparation step, an equivalent portion of the IS is also lost.[7]

-

Chromatographic Separation: They have nearly identical retention times and co-elute from the liquid chromatography (LC) column. This is critical because it ensures both compounds enter the mass spectrometer's ion source simultaneously, subjecting them to the exact same matrix environment at that precise moment.[8]

-

Ionization: Because they are exposed to the same co-eluting matrix components, they experience the same degree of ion suppression or enhancement.[8]

While chemically homologous, Formoterol-D6 has a higher mass (approximately 350.4 g/mol vs. 344.4 g/mol for Formoterol) due to the six extra neutrons in the deuterium nuclei.[5] This mass difference allows the tandem mass spectrometer to differentiate between the analyte and the internal standard with absolute specificity.

The ultimate principle is that while the absolute signal intensity of both the analyte and the IS may fluctuate from sample to sample, the ratio of their signals remains constant and is directly proportional to the analyte's concentration. [6] By adding a known, fixed amount of Formoterol-D6 to every sample, standard, and quality control (QC) at the very beginning of the process, it serves as a robust internal reference. The quantification is based not on the absolute response of Formoterol, but on the ratio of the response of Formoterol to that of Formoterol-D6.

Caption: Workflow of Stable Isotope Dilution using Formoterol-D6.

Part 3: Practical Implementation: A Validated LC-MS/MS Workflow

Translating theory into a reliable, high-throughput method requires a meticulously developed and validated protocol. The following sections describe a typical workflow for the quantification of Formoterol in human plasma.

High-Level Experimental Workflow

Caption: High-level bioanalytical workflow for Formoterol.

Experimental Protocol 1: Solid-Phase Extraction (SPE) of Human Plasma

Causality: SPE is chosen for its ability to efficiently clean up the sample and concentrate the analyte, which is essential for achieving the required low limits of quantification.[9][10] A cation-exchange mechanism is often effective for Formoterol.[9]

Step-by-Step Methodology:

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature.

-

Aliquoting: Aliquot 200 µL of each sample into a clean polypropylene tube.

-

Internal Standard Spiking: Add 25 µL of Formoterol-D6 working solution (e.g., at 1 ng/mL in methanol) to all tubes except for the "double blank" (matrix sample with no analyte or IS). Vortex briefly. This step is critical; the IS must be added before any extraction to account for recovery losses.

-

Pre-treatment: Add 200 µL of an extraction buffer (e.g., water or a mild acid) to the plasma to enhance binding to the SPE sorbent.[11] Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis WCX or SCX-3) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through under gravity or with gentle vacuum.

-

Washing: Wash the cartridge sequentially to remove interferences.

-

Elution: Elute the analyte and internal standard with 0.5 - 1 mL of a methanolic ammonia solution (e.g., 5% NH₄OH in methanol). The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 10 mM ammonium formate). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol 2: UPLC-MS/MS Analysis

Causality: Ultra-High-Performance Liquid Chromatography (UPLC) is used for its high resolution and speed, providing sharp, narrow peaks essential for sensitivity.[12] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10]

| Table 1: Typical UPLC Parameters | |

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[13] |

| Mobile Phase A | 10 mM Ammonium Formate in Water[12] |

| Mobile Phase B | Acetonitrile[9][12] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold, return to initial |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Run Time | ~5 minutes[13] |

| Table 2: Typical Tandem Mass Spectrometry Parameters | |

| Parameter | Condition |

| Mass Spectrometer | Sciex API 5500, Waters Xevo TQ-XS, or equivalent[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Formoterol Transition | Q1: 345.2 m/z → Q3: 149.1 m/z[10] |

| Formoterol-D6 Transition | Q1: 351.2 m/z → Q3: 155.1 m/z[10][13] |

| Dwell Time | 100-150 ms |

| Source Temperature | 500 - 550 °C |

| IonSpray Voltage | ~5500 V |

Part 4: Data Integrity and Method Validation

A method is only as reliable as its validation. The use of Formoterol-D6 is a cornerstone of a validatable method, but its performance must be formally verified according to regulatory guidelines from bodies like the U.S. FDA or the European Medicines Agency (EMA).[14][15]

Trustworthiness Through Validation

The purpose of validation is to provide a self-validating system where the performance of Quality Control (QC) samples confirms the integrity of the entire run.[15]

-

Selectivity and Matrix Effect: This is arguably where the SIL-IS demonstrates its greatest value. Experiments are conducted using at least six different sources (lots) of blank plasma to ensure that no endogenous components interfere with the detection of Formoterol or Formoterol-D6. The matrix factor is assessed by comparing the analyte/IS response in post-extraction spiked blank matrix to the response in a clean solution. The near-identical behavior of Formoterol-D6 effectively normalizes any variability caused by matrix effects, a process that can be confirmed during validation.[3]

-

Calibration Curve and Linearity: A calibration curve is generated by plotting the peak area ratio (Formoterol/Formoterol-D6) against the known concentrations of the calibration standards. The curve should be linear over the expected concentration range of the study samples (e.g., 0.4 pg/mL to 150 pg/mL), typically with a weighting factor (e.g., 1/x²) applied to ensure accuracy at the low end.[11][12]

-

Accuracy and Precision: These are assessed by analyzing QC samples at multiple concentrations (Low, Medium, High, and at the Lower Limit of Quantification, LLOQ) in replicate, across several days. The results demonstrate the method's ability to produce correct (accuracy) and consistent (precision) results.[16]

| Table 3: Typical FDA Bioanalytical Method Validation Acceptance Criteria [15][16] | |

| Parameter | Acceptance Criteria |

| Precision (CV%) | ≤15% for QC samples (≤20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% of nominal for QC samples (±20% at LLOQ) |

| Calibration Standards | At least 75% of non-zero standards must meet ±15% accuracy criteria |

| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15% |

| Recovery | Not required to be 100%, but should be consistent and reproducible.[17] |

Conclusion

Formoterol-D6 is not merely an internal standard; it is the linchpin of a robust and defensible bioanalytical method for Formoterol quantification. Its mechanism of action is rooted in the elegant principle of stable isotope dilution, where its near-perfect physicochemical mimicry of the analyte allows it to correct for nearly all sources of analytical variability. By co-eluting and responding identically to matrix effects, it ensures that the calculated analyte-to-internal standard ratio remains a true and steadfast measure of concentration. This in-depth understanding of its function empowers researchers, scientists, and drug development professionals to generate high-quality, reliable data that can withstand the highest levels of scientific and regulatory scrutiny, ultimately supporting the safe and effective use of Formoterol in medicine.

References

-

Mascher, H., Mascher, S., & Anklam, E. (2007). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B, 856(1-2), 19-25. [Link]

-

Shimadzu Corporation. (2024). Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Shimadzu Application Note. [Link]

-

Mazzarino, M., de la Torre, X., Fiacco, I., Pompei, C., Calabrese, F., & Botrè, F. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine. Journal of Chromatography B, 931, 75-83. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass Resources. [Link]

-

IJRAR. (2019). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. International Journal of Research and Analytical Reviews, 6(1). [Link]

-

National Center for Biotechnology Information. (n.d.). Formoterol-D6. PubChem Compound Summary for CID 123133961. [Link]

-

Bio-Rad. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Bio-Rad Laboratories. [Link]

-

Ofori, S., & Osei, Y. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

- Google Patents. (1998). US6040344A - Formoterol process.

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 221-232. [Link]

-

Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Panexcell Clinical Lab Private Limited. (n.d.). Panexcell Clinical Lab Private Limited develops a Bio-analytical method for a sensitive molecule – Formoterol and Glycopyrrolate. [Link]

-

Agrawal, A., et al. (2012). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. In Recent advances in doping analysis (20). [Link]

-

Waters Corporation. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. [Link]

-

Lu, J. H., et al. (2012). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Chinese Journal of Analytical Chemistry, 40(11), 1699-1704. [Link]

-

Request PDF. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: Application to the characterization of the metabolic profile and stability of formoterol in urine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Formoterol-D6 | C19H24N2O4 | CID 123133961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. panexcell.com [panexcell.com]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

- 12. ijrar.org [ijrar.org]

- 13. dshs-koeln.de [dshs-koeln.de]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

Introduction: The Role of Isotopic Labeling in Advanced Pharmaceutical Analysis

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Formoterol-D6

In the landscape of modern drug development and bioanalysis, stable isotope-labeled internal standards are indispensable tools. They provide the benchmark against which active pharmaceutical ingredients (APIs) are quantified, ensuring the accuracy and precision of pharmacokinetic, metabolic, and toxicological studies. Formoterol-D6, the deuterated analogue of the potent long-acting β2-adrenoceptor agonist Formoterol, serves this critical function.[1] Its utility lies in its chemical near-identity to the parent compound, while its mass difference allows for distinct detection in mass spectrometry.[2]

This guide, prepared from the perspective of a senior application scientist, offers an in-depth exploration of the core physical and chemical characteristics of Formoterol-D6. We will move beyond a simple recitation of specifications to provide a functional understanding of its properties, the rationale behind analytical methodologies, and the best practices for its use in a research setting. The protocols and insights herein are designed to be self-validating, grounding every recommendation in established scientific principles to ensure the integrity of your experimental outcomes.

Molecular Identity and Physicochemical Profile

A comprehensive understanding of a reference standard begins with its fundamental properties. These characteristics dictate its behavior in various analytical systems and inform its proper handling and storage.

Core Chemical and Physical Data

The essential identifiers and properties of Formoterol-D6 are summarized below. This data is foundational for all subsequent analytical work, from calculating solution concentrations to setting mass spectrometer parameters.

| Property | Value | Source(s) |

| Chemical Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-3-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]phenyl]formamide | [3] |

| Molecular Formula | C₁₉H₁₈D₆N₂O₄ | [4] |

| Molecular Weight | ~350.44 g/mol | [3][4] |

| CAS Number | 1020719-45-2 | [1][4] |

| Appearance | Beige or white solid | [4][5] |

| Chemical Purity | Typically ≥95% by HPLC | [4][][7] |

| Isotopic Purity | Typically >98% atomic deuterium enrichment | [4][] |

| Common Salt Form | Fumarate | [8][9] |

| Storage Temperature | -20°C (long-term) or 2-8°C (short-term) | [5][8][9] |

Structural Elucidation and Deuterium Labeling

The structure of Formoterol-D6 is identical to that of Formoterol, with the critical exception of six hydrogen atoms being replaced by their heavier isotope, deuterium. The labeling is specifically applied to the methoxy and isopropyl groups on the side chain.

Rationale for Labeling Position: The deuterium labels are placed on metabolically stable positions of the molecule. This is a crucial consideration; if the labels were on a part of the molecule that is readily cleaved or exchanged during metabolism, the internal standard would no longer be a reliable proxy for the parent compound, leading to inaccurate quantification. Placing them on the terminal methyl groups ensures the isotopic label is retained throughout the analytical process.

Solubility and Stability

Solubility Profile: Formoterol-D6 is soluble in organic solvents such as methanol and DMSO.[5][10] Stock solutions are typically prepared in methanol at a concentration of 1 mg/mL.[11][12] The fumarate salt form exhibits slight solubility in water, which is pH-dependent.[13]

-

Expert Insight: The choice of solvent for stock solutions is critical. Methanol is often preferred due to its volatility, which is advantageous during sample preparation steps involving solvent evaporation, and its compatibility with reversed-phase liquid chromatography mobile phases.[11][12]

Stability and Storage: Formoterol-D6 is stable under recommended storage conditions, which are typically -20°C in a tightly sealed container, protected from light.[5][8] The parent compound, formoterol, is known to be sensitive to moisture and heat, which can lead to degradation.[14] Therefore, the same precautions are essential for its deuterated analogue.

-

Trustworthiness Pillar: Storing the compound as a solid at sub-zero temperatures minimizes chemical degradation by reducing molecular motion and limiting exposure to atmospheric moisture. Certificates of Analysis often provide a re-test date, which should be respected to ensure the integrity of the standard.[4]

Analytical Characterization: A Methodological Deep Dive

The utility of Formoterol-D6 is realized through its application in various analytical techniques. Here, we detail the core methodologies for its characterization and use.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for quantifying formoterol in biological matrices, and the use of Formoterol-D6 as an internal standard is the gold standard for such assays.[11][15][16]

Causality Behind the Method: The high sensitivity and selectivity of LC-MS/MS are necessary due to the very low systemic concentrations of formoterol after therapeutic administration.[11] The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, but is distinguished by its higher mass. This allows for a precise ratiometric quantification that corrects for variations in sample extraction and instrument response.

Protocol: Quantification of Formoterol in Human Plasma using Formoterol-D6

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Formoterol and Formoterol-D6 in methanol at a concentration of 1 mg/mL.[11][12]

-

Perform serial dilutions in a 50:50 methanol/water mixture to create working standard solutions for calibration curves and a separate working solution for the internal standard (e.g., 0.5 µg/mL).[12]

-

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-